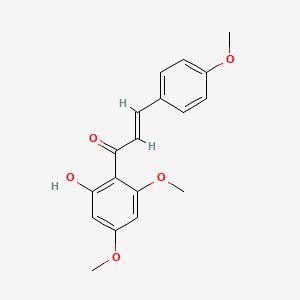
黄腐胺A
描述
2’-Hydroxy-4,4’,6’-trimethoxychalcone is a chalcone derivative with the molecular formula C18H18O5 and a molecular weight of 314.33 g/mol . Chalcones are a group of natural compounds known for their diverse biological activities. This particular compound is characterized by the presence of three methoxy groups and one hydroxy group attached to the aromatic rings, contributing to its unique chemical properties .
科学研究应用
作用机制
Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone extracted from the kava plant. It has been recognized for its potential therapeutic effects in various types of cancer . This article will explore the mechanism of action of Flavokawain A, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Flavokawain A primarily targets Protein arginine methyltransferase 5 (PRMT5) and cancer stem cells . PRMT5 is a type II PRMT that plays a crucial role in cancer development . Cancer stem cells are small tumor subpopulations capable of self-renewal and driving cancer heterogeneity .
Mode of Action
Flavokawain A interacts with its targets, leading to significant changes in cancer cell growth. It acts as a natural inhibitor of PRMT5, affecting its expression and thereby influencing cancer cell growth . Additionally, Flavokawain A has been found to decrease the size and numbers of tumor spheroids growing from cancer stem cells .
Biochemical Pathways
Flavokawain A affects several biochemical pathways. It inhibits the NF-κB pathway and the inflammatory process in vitro . It also suppresses the vasculogenic mimicry of hepatocellular carcinoma (HCC) by inhibiting CXCL12 mediated epithelial-mesenchymal transition (EMT) . Furthermore, it inhibits Ubc12 neddylation, c-Myc, and keratin-8 expression in prostate tumor spheroids and xenograft tumors .
Result of Action
The molecular and cellular effects of Flavokawain A’s action are profound. It induces cell apoptosis by modulating arginine methylation in cancer . It also reduces the tumor-initiating properties and stemness of prostate cancer . Moreover, it has been shown to have an anti-apoptotic effect on ochratoxin-A-induced endothelial cell injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Flavokawain A. For instance, dietary intake of Flavokawain A has been shown to significantly reduce tumor growth in mice . .
生化分析
Biochemical Properties
Flavokawain A has been found to interact with several important molecular proteins and signaling pathways . It has been revealed that Flavokawain A is involved in the induction of cell cycle arrest in several cancer cell lines . It has also been shown to inhibit the NF- κ B pathway and the inflammatory process in vitro .
Cellular Effects
Flavokawain A has been shown to significantly inhibit the proliferation of cancer cells . It induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . It also affects the cell cycle regulation of a p53-wild-type bladder cancer cell line (RT4), increasing the amount of p21 and p27 cell cycle regulatory proteins and inducing a G1 arrest .
Molecular Mechanism
Flavokawain A affects downstream EGFR phosphorylation by regulating HSP90B1, thereby regulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway . It also induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway .
Temporal Effects in Laboratory Settings
Flavokawain A has been shown to have significant effects over time in laboratory settings. It has been shown to significantly suppress the proinflammatory cytokine release but induce the secretion of interleukin-10 (IL-10), an anti-inflammatory cytokine .
Dosage Effects in Animal Models
In animal models, Flavokawain A has been shown to have significant effects at different dosages. For instance, dietary feeding of Flavokawain A to mice bearing CD44+/CD133+ 22Rv1 xenograft tumors resulted in a significant reduction of tumor growth .
Metabolic Pathways
Flavokawain A has been found to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells . This effect is attributed to the induction of gene changes and the binding of Flavokawain A to the ATP sites of FAK and PI3K, resulting in the inhibition of their phosphorylation .
Transport and Distribution
Flavokawain A is not metabolized by the liver, but is mainly concentrated in urine, indicating that orally administrated Flavokawain A could specifically act on urinary tract carcinoma .
Subcellular Localization
For instance, it has been shown to favor the nuclear translocation of Nrf2, leading to the downstream expression of antioxidant proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-4,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and base concentration, are carefully controlled to maximize the efficiency of the process .
化学反应分析
Types of Reactions
2’-Hydroxy-4,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromination using bromine in acetic acid.
Major Products
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Brominated chalcones.
相似化合物的比较
Similar Compounds
2’-Hydroxy-3,4,4’,6’-tetramethoxychalcone: Similar structure but with an additional methoxy group.
2’-Hydroxy-4,4’,6’-trimethoxychalcone: Known for its potent biological activities.
属性
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37951-13-6, 3420-72-2 | |
| Record name | Flavokawain A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavokawain A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3420-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flavokawain A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOKAWAIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



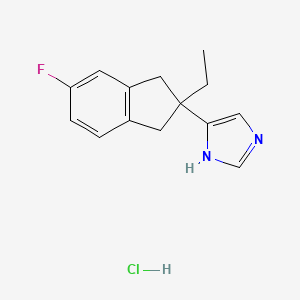

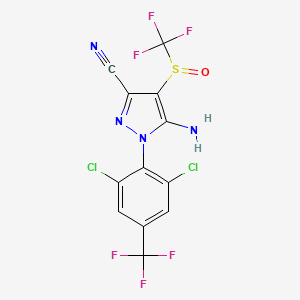
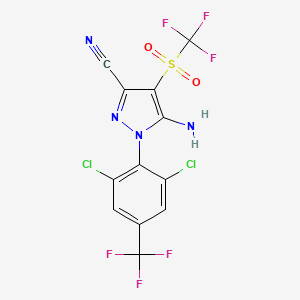
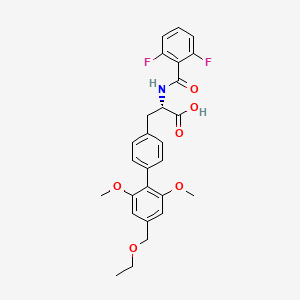
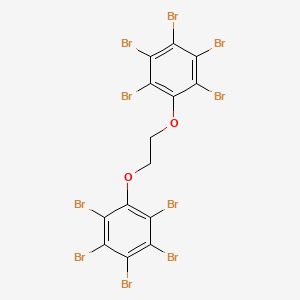
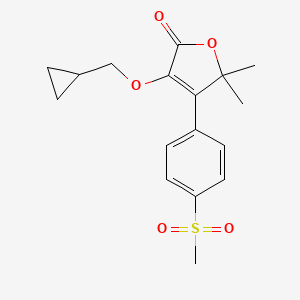
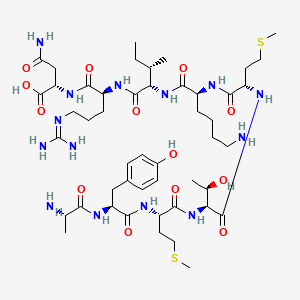
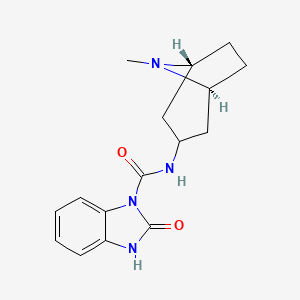
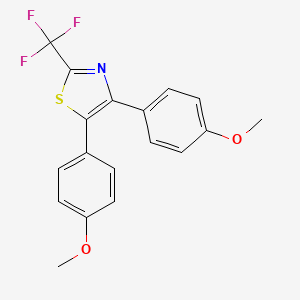
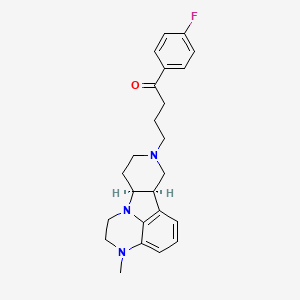
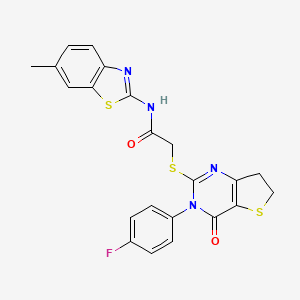
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1672698.png)
